molecular formula C20H26N6O3S B2580779 1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2380070-68-6

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2580779
CAS No.: 2380070-68-6
M. Wt: 430.53
InChI Key: BVRBSSBGTOHDMH-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a diazepane ring with a triazolo-pyridazine moiety and a methoxy-dimethylbenzenesulfonyl group

Preparation Methods

The synthesis of 1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The triazolo-pyridazine moiety can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, forming sulfonamide and sulfonothioester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can be compared with other similar compounds:

Properties

IUPAC Name

6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-14-13-18(15(2)12-17(14)29-4)30(27,28)25-9-5-8-24(10-11-25)20-7-6-19-22-21-16(3)26(19)23-20/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRBSSBGTOHDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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